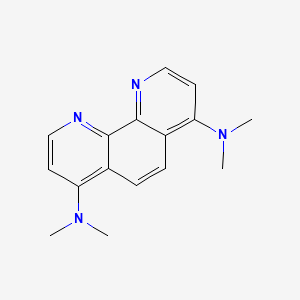![molecular formula C10H15N3O3 B6628564 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid](/img/structure/B6628564.png)
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid, also known as beta-alanine, is a non-proteinogenic amino acid that is widely used in scientific research. It is a precursor to carnosine, a dipeptide that is found in high concentrations in skeletal muscle and has been shown to have various physiological effects. Beta-alanine is an important compound for the study of muscle physiology, exercise performance, and other related areas.
Mécanisme D'action
Beta-alanine works by increasing the levels of carnosine in skeletal muscle. Carnosine is a dipeptide that acts as a buffer, helping to maintain pH balance in muscle tissue during exercise. By increasing carnosine levels, 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid may help to delay the onset of muscle fatigue and improve exercise performance.
Biochemical and Physiological Effects
In addition to its effects on exercise performance, this compound has been shown to have a variety of other biochemical and physiological effects. It may improve cognitive function, reduce anxiety, and enhance immune function. Beta-alanine has also been studied for its potential to treat various medical conditions, including diabetes, hypertension, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid for lab experiments is its relatively low cost and availability. It is also a relatively safe compound, with few reported side effects. However, there are some limitations to its use in lab experiments, including the need for careful dosing and the potential for confounding variables.
Orientations Futures
There are many potential future directions for research on 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid. Some possible areas of study include the effects of this compound on cognitive function, the potential use of this compound as a treatment for various medical conditions, and the development of new methods for this compound synthesis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on exercise performance and other physiological processes.
Conclusion
Beta-alanine is an important compound for scientific research, particularly in the fields of exercise physiology and sports nutrition. It is widely used for its ability to increase muscle carnosine levels and improve exercise performance. Beta-alanine has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function. While there are some limitations to its use in lab experiments, this compound remains a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
Beta-alanine can be synthesized through a variety of methods, including the reaction of malonic acid with urea, the decarboxylation of dihydrouracil, and the hydrolysis of carnosine. The most commonly used method is the reaction of malonic acid with urea, which yields 2-[Methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid as a byproduct. This method is relatively simple and inexpensive, making it a popular choice for large-scale production.
Applications De Recherche Scientifique
Beta-alanine is widely used in scientific research, particularly in the fields of exercise physiology and sports nutrition. It has been shown to increase muscle carnosine levels, which can improve exercise performance and delay fatigue. Beta-alanine supplementation has also been studied for its potential to improve cognitive function, reduce anxiety, and enhance immune function.
Propriétés
IUPAC Name |
2-[methyl-(3-methylimidazole-4-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-4-7(10(15)16)13(3)9(14)8-5-11-6-12(8)2/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKRKALNGFJGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=CN=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![N-[(1-aminocyclobutyl)methyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B6628486.png)
![2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![3-[1-(3-Chloro-4-methylthiophene-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6628511.png)
![3-[(3-Chloro-4-methylthiophene-2-carbonyl)-methylamino]propanoic acid](/img/structure/B6628517.png)


![2-[Butan-2-yl-(3-methylimidazole-4-carbonyl)amino]acetic acid](/img/structure/B6628529.png)
![3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628547.png)
![3-[(3-Methylimidazole-4-carbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B6628548.png)
![2,2-Dimethyl-3-[(3-methylimidazole-4-carbonyl)amino]propanoic acid](/img/structure/B6628553.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B6628556.png)
